molecular formula C7H7N5S B3038211 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 80809-37-6

4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3038211
CAS No.: 80809-37-6
M. Wt: 193.23 g/mol
InChI Key: QBQOSTNDZHXSKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS 80809-37-6) is a versatile heterocyclic compound that serves as a key scaffold in medicinal chemistry and materials science. This molecule features a 1,2,4-triazole ring substituted with a thiol group and an amino group, linked to a pyridin-2-yl ring, creating a multifunctional bidentate or polydentate ligand . Researchers value this structure for its ability to chelate various metal ions, forming coordination complexes through sulfur and nitrogen donors; studies on closely related analogues have demonstrated the formation of complexes with transition metals like Ni(II), Cu(II), and Zn(II), which are valuable for catalytic and materials applications . In pharmaceutical research, 1,2,4-triazole derivatives are extensively investigated for their broad biological activities . While specific data for the pyridin-2-yl isomer is limited, research on its structural analogues has shown significant and potent antimicrobial properties against a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains such as C. albicans and S. aureus . The compound's mechanism of action in biological systems is an active area of investigation, often linked to its ability to disrupt enzymatic function or interact with cellular membranes. As a building block, it is used in synthesizing more complex molecules for developing new therapeutic agents and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-amino-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5S/c8-12-6(10-11-7(12)13)5-3-1-2-4-9-5/h1-4H,8H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQOSTNDZHXSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of pyridine-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides or acyl chlorides for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules with potential biological or industrial applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as corrosion inhibitors and catalysts.

Mechanism of Action

The mechanism of action of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Data Tables

Table 1: Antioxidant Activity of Selected Triazole Derivatives

Compound Substituent DPPH IC50 (μg/mL) ABTS•+ Scavenging (%) Reference
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Phenyl 5.84 (derivative 5b) 92.3
This compound Pyridin-2-yl Not reported 78.5 (analogue)
4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol Thiophen-2-ylmethyl N/A (88.89% at 1 mM) 53.78 (at 0.1 mM)

Table 2: Antibacterial Activity of Triazole Derivatives

Compound Substituent MIC (μg/mL) against S. aureus Biofilm Inhibition (%) Reference
4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (9) Benzylthio 8.2 67.4
4-Amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol Quinolin-2-yl 12.5 (derivative) 45.8

Biological Activity

4-Amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 80809-37-6) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly in the contexts of anticancer and antimicrobial effects, supported by relevant case studies and research findings.

The molecular formula of this compound is C7H7N5SC_7H_7N_5S with a molecular weight of 193.23 g/mol. It is characterized by a triazole ring that enhances its interaction with biological targets, contributing to its pharmacological properties .

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. Notably, studies involving various synthesized triazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of triazole derivatives, compounds were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results showed that many synthesized compounds exhibited higher cytotoxicity against melanoma cells compared to other cancer types. For instance, specific derivatives demonstrated IC50 values below 100 µM, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
Compound AIGR3975.5
Compound BMDA-MB-23198.0
Compound CPanc-1>100

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of microtubule affinity-regulating kinase (MARK) pathways and other cellular signaling mechanisms involved in cancer progression . The presence of the thiol group enhances its reactivity and potential interactions with cellular targets.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Triazoles are known to interact with various proteins and enzymes within microbial cells, leading to inhibition of growth.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of several triazole derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

DerivativeBacterial StrainZone of Inhibition (mm)
Derivative AStaphylococcus aureus15
Derivative BEscherichia coli12
Derivative CPseudomonas aeruginosa10

Q & A

Basic: What are the optimal synthetic routes for 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol?

The compound is typically synthesized via a multi-step process starting with the formation of hydrazinecarbothioamide intermediates. For example, 2-isonicotinoyl-N-phenylhydrazinecarbothioamide is cyclized under basic conditions to yield the triazole-thiol core. Subsequent functionalization (e.g., alkylation or Mannich reactions) introduces derivatives . Key solvents include ethanol or methanol, with reaction monitoring via TLC or HPLC. Yield optimization often requires pH control and temperature adjustments (e.g., reflux at 80–100°C) .

Advanced: How can reaction selectivity be improved during derivatization (e.g., S-alkylation vs. N-alkylation)?

Competing alkylation pathways can be mitigated by:

  • pH modulation : Thiolate anion formation (pH > 10) favors S-alkylation over N-alkylation.
  • Protecting groups : Temporary protection of the amino group using Boc or Fmoc chemistry prevents undesired side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group.
    LC-MS and ¹H-NMR are critical for verifying regioselectivity .

Basic: What spectroscopic methods are used for structural characterization?

  • Elemental analysis : Confirms empirical formula.
  • FTIR : Identifies functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations).
  • UV-Vis : Monitors conjugation effects in derivatives.
  • ¹H-NMR : Resolves pyridyl protons (δ 7.5–8.5 ppm) and triazole NH/amino groups (δ 5–6 ppm) .

Advanced: How are computational methods (e.g., DFT, molecular docking) applied to study this compound?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometries for stability assessments.
  • Molecular docking : Screens derivatives for binding affinity to targets (e.g., fungal CYP51 for antifungal activity).
  • ADME prediction : Tools like SwissADME evaluate pharmacokinetic profiles, guiding lead optimization .

Basic: What are common derivatization strategies to enhance bioactivity?

  • S-Alkylation : Introduces alkyl/aryl groups via reaction with alkyl halides.
  • Mannich bases : Formed with formaldehyde and secondary amines, improving solubility and antimicrobial activity.
  • Coordination complexes : Metal ions (Ni²⁺, Cu²⁺) chelate via thiol and pyridyl N atoms, enhancing antitumor potential .

Advanced: How can conflicting biological activity data across studies be resolved?

Discrepancies often arise from:

  • Substituent effects : Minor structural changes (e.g., electron-withdrawing groups) drastically alter activity.
  • Assay conditions : Variations in microbial strains or cell lines impact results.
  • Synergistic effects : Metal complexes may show enhanced activity via redox cycling.
    Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curves are essential for cross-study comparisons .

Basic: What analytical techniques quantify this compound in complex mixtures?

  • HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients.
  • LC-MS : Provides high sensitivity for trace analysis (LOQ ~0.1 µg/mL).
  • Titrimetry : Thiol-specific assays using Ellman’s reagent (DTNB) .

Advanced: What strategies stabilize the thiol group against oxidation during storage?

  • Inert atmosphere : Store under argon/nitrogen to prevent disulfide formation.
  • Lyophilization : Freeze-drying minimizes hydrolytic degradation.
  • Antioxidants : Additives like BHT (0.1% w/v) in stock solutions .

Basic: How are metal coordination complexes of this ligand synthesized?

Reaction with metal salts (e.g., NiCl₂, CuSO₄) in ethanol/water (1:1) under reflux forms octahedral or square-planar complexes. Stoichiometry (1:1 or 1:2 ligand:metal) is confirmed via Job’s plot or molar conductivity .

Advanced: What green chemistry approaches reduce waste in synthesis?

  • Solvent-free mechanochemistry : Ball-milling reactants with K₂CO₃ as base.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes.
  • Biocatalysis : Lipases or oxidoreductases for selective modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.